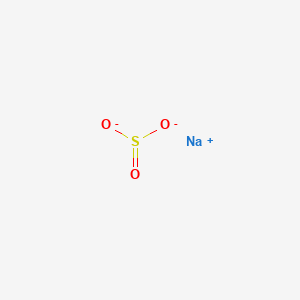
Sodium;sulfite
カタログ番号 B8657876
分子量: 103.06 g/mol
InChIキー: DWAQJAXMDSEUJJ-UHFFFAOYSA-L
注意: 研究専用です。人間または獣医用ではありません。
Patent
US04148684
Procedure details


The sulfur dioxide from line 278 is scrubbed in fortification absorber 234 with sodium sulfite solution supplied through line 236 or sodium bisulfite solution supplied through line 270 or a combination supplied through line 237 to spray nozzle 280 to scrub and recover the sulfur dioxide in packing chamber 281 to form sodium bisulfite or sodium acid sulfite. The flue gas is vented through line 282 to absorber 231.



Identifiers


|
REACTION_CXSMILES
|
S(=O)=O.[S:4]([O-:7])([O-:6])=[O:5].[Na+:8].[Na+].[S:10](=[O:13])([OH:12])[O-:11].[Na+]>>[S:4](=[O:5])([OH:7])[O-:6].[Na+:8].[O-:12][S:10]([O-:13])=[O:11].[Na+:8] |f:1.2.3,4.5,6.7,8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S([O-])(O)=O.[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recover the sulfur dioxide
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S([O-])(O)=O.[Na+]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[O-]S(=O)[O-].[Na+]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US04148684
Procedure details


The sulfur dioxide from line 278 is scrubbed in fortification absorber 234 with sodium sulfite solution supplied through line 236 or sodium bisulfite solution supplied through line 270 or a combination supplied through line 237 to spray nozzle 280 to scrub and recover the sulfur dioxide in packing chamber 281 to form sodium bisulfite or sodium acid sulfite. The flue gas is vented through line 282 to absorber 231.



Identifiers


|
REACTION_CXSMILES
|
S(=O)=O.[S:4]([O-:7])([O-:6])=[O:5].[Na+:8].[Na+].[S:10](=[O:13])([OH:12])[O-:11].[Na+]>>[S:4](=[O:5])([OH:7])[O-:6].[Na+:8].[O-:12][S:10]([O-:13])=[O:11].[Na+:8] |f:1.2.3,4.5,6.7,8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S([O-])(O)=O.[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recover the sulfur dioxide
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S([O-])(O)=O.[Na+]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[O-]S(=O)[O-].[Na+]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
